2-bromo-1-(9H-purin-6-yl)ethanone
Description
2-Bromo-1-(9H-purin-6-yl)ethanone is a brominated ketone derivative featuring a purine moiety at the 1-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing purine-based pharmaceuticals. Its structure combines a reactive α-bromo ketone group with the electron-deficient purine ring, enabling nucleophilic substitution reactions for functionalization.
Synthesis protocols for related bromoethanones (e.g., 2-bromo-1-(aryl)ethanones) typically involve bromination of acetophenones using Br₂ in Et₂O . However, purine-containing analogs like this compound may require specialized protection strategies, such as SEM (2-trimethylsilylethoxymethyl) groups, to stabilize the purine ring during synthesis . Applications include its use in constructing quinazolinone derivatives (e.g., compound 85 in ), highlighting its role in developing kinase inhibitors or antiviral agents .
Properties
Molecular Formula |
C7H5BrN4O |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
2-bromo-1-(7H-purin-6-yl)ethanone |
InChI |
InChI=1S/C7H5BrN4O/c8-1-4(13)5-6-7(11-2-9-5)12-3-10-6/h2-3H,1H2,(H,9,10,11,12) |
InChI Key |
VOKNDPKURSMCLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)C(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Features
The table below compares 2-bromo-1-(9H-purin-6-yl)ethanone with structurally related bromoethanones:
Stability and Handling
- The purine derivative is less stable than furan or benzodioxin analogs, requiring inert atmospheres and low-temperature storage to prevent decomposition .
- Benzodioxin and pyridine derivatives show higher thermal stability but may degrade under prolonged exposure to moisture or light .
Research Findings and Trends
Recent studies highlight the versatility of bromoethanones in drug discovery:
- Purine Derivatives: SEM-protected 6-bromopurine (precursor to this compound) achieved 70% yield in optimized bromination conditions, underscoring scalability challenges .
- Benzodioxin Systems: Compound 8 (2-bromo-1-(benzodioxin-6-yl)ethanone) demonstrated 70% yield via pyridinium tribromide-mediated bromination, suggesting efficient routes for bulk synthesis .
- Safety Profiles: Pyridine-based bromoethanones require stringent handling due to respiratory toxicity risks, as noted in safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
